3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine
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Overview
Description
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a heterocyclic compound that features an iodine atom at the third position of the pyrazolo[4,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine typically involves the iodination of a pyrazolo[4,3-d]pyrimidine precursor. One common method includes the reaction of 1H-pyrazolo[4,3-d]pyrimidin-5-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are typically used.
Major Products
Substitution Reactions: Products include various substituted pyrazolo[4,3-d]pyrimidines.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Biological Research: It serves as a tool compound for studying enzyme inhibition and signal transduction pathways.
Organic Synthesis: It is a versatile building block for the construction of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine in biological systems involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-5-amine
- 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine
- 3-Fluoro-1H-pyrazolo[4,3-d]pyrimidin-5-amine
Uniqueness
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that other halogenated analogs may not. The iodine atom also imparts distinct electronic and steric properties, making this compound particularly useful in certain synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C5H4IN5 |
---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C5H4IN5/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9) |
InChI Key |
OXWIMLQQAUXSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC2=C(NN=C21)I)N |
Origin of Product |
United States |
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